molecular formula C9H18FNO2 B13247431 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol

Cat. No.: B13247431
M. Wt: 191.24 g/mol
InChI Key: CCQQHWHBIKPMKZ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C₉H₁₈FNO₂ and a molecular weight of 191.24 g/mol . This compound is characterized by the presence of a fluorine atom, an oxazepane ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol involves several steps, typically starting with the preparation of the oxazepane ring. One common method involves the reaction of 2-methyl-1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while nucleophilic substitution of the fluorine atom can produce a wide range of substituted derivatives .

Scientific Research Applications

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to form strong bonds with target molecules. The oxazepane ring and hydroxyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

1-fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol

InChI

InChI=1S/C9H18FNO2/c1-8-6-11(3-2-4-13-8)7-9(12)5-10/h8-9,12H,2-7H2,1H3

InChI Key

CCQQHWHBIKPMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCO1)CC(CF)O

Origin of Product

United States

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